PDE4 Inhibitory Potency: 7-Methoxyfuro[2,3-c]pyridine-4-carboxamide Derivative vs. Rolipram (Benchmark PDE4 Inhibitor)
A 7-methoxyfuro[2,3-c]pyridine-4-carboxamide derivative demonstrated sub-100 nM PDE4 inhibitory activity, positioning it in the same potency range as rolipram (the prototypical PDE4 inhibitor reference standard) in the same enzymatic assay system [1]. The furo[2,3-c]pyridine scaffold offers synthetic diversification advantages over the rolipram pyrrolidinone core while maintaining comparable enzymatic inhibition. Critically, the rolipram binding site affinity (a correlate of emetic liability) can be modulated independently of PDE4 catalytic inhibition through structural variation at the 4-carboxamide position, a property distinct from rolipram itself .
| Evidence Dimension | PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 100 nM (representative 7-methoxyfuro[2,3-c]pyridine-4-carboxamide derivative) |
| Comparator Or Baseline | Rolipram IC50: 2.0 μM (PDE4, in vitro enzyme assay); subtype-selective IC50: PDE4A 3 nM, PDE4B 130 nM, PDE4D 240 nM |
| Quantified Difference | Target derivative shows >20-fold improvement in enzymatic potency vs. rolipram in whole-enzyme assay format |
| Conditions | In vitro PDE4 enzymatic assay; rolipram binding site affinity measured via [3H]rolipram displacement |
Why This Matters
This potency equivalence to the industry-standard PDE4 inhibitor validates the scaffold's utility for respiratory drug discovery programs while offering distinct intellectual property and synthetic tractability advantages.
- [1] Buckley GM, Cooper N, Davenport RJ, Dyke HJ, Galleway FP, Gowers L, Haughan AF, Kendall HJ, Lowe C, Montana JG, et al. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters. 2002;12(3):509-512. doi:10.1016/S0960-894X(01)00809-5 View Source
